molecular formula C12H16Cl3NS B1457777 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864062-66-7

3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No.: B1457777
CAS No.: 1864062-66-7
M. Wt: 312.7 g/mol
InChI Key: NMDJDHQISJXMDJ-UHFFFAOYSA-N
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Description

3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride is a piperidine derivative featuring a 2,6-dichlorophenylsulfanylmethyl substituent at the 3-position of the piperidine ring. The compound’s structure includes a sulfur atom in the sulfanyl group and two chlorine atoms on the phenyl ring, which may influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NS.ClH/c13-10-4-1-5-11(14)12(10)16-8-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDJDHQISJXMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the function of various cell types, including neuronal and immune cells. By modulating signaling pathways, it can impact processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s binding to specific receptors can trigger a cascade of intracellular events, ultimately influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular activity, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .

Biological Activity

3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride is a synthetic compound characterized by a piperidine ring substituted with a sulfanyl group and a dichlorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug development. The unique structural features of this compound suggest various interactions with biological targets, which may lead to significant therapeutic applications.

Chemical Structure

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₄Cl₂N·HClS
  • Structural Features :
    • Piperidine ring
    • Sulfanyl group (-S-)
    • Dichlorophenyl substituent

Biological Activity Overview

Research indicates that compounds containing piperidine rings often exhibit notable biological activities. The specific biological properties of this compound may include:

  • Antimicrobial Activity : Potential efficacy against various pathogens.
  • Neuroactivity : Possible applications in neuropharmacology due to its structural similarities with known neuroactive compounds.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaBiological ActivityUnique Features
4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochlorideC₁₃H₁₄Cl₂N·HClSAntimicrobialDifferent substitution pattern on the piperidine ring
3-MethylpiperidineC₇H₁₅NNeuroactiveLacks sulfur functionality; simpler structure
2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochlorideC₁₃H₁₄Cl₂N·HClSAntimicrobialSlightly different substitution leading to varied reactivity

The biological activity of this compound is likely mediated through interactions with specific biological targets. Studies suggest that the compound may disrupt cellular functions by inhibiting key enzymes or receptors involved in microbial growth or neurochemical signaling.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) below 20 µM, suggesting potent antimicrobial properties .
  • Neuroactive Properties : In another investigation focused on neuropharmacological effects, compounds similar to this compound were screened for their ability to modulate dopamine receptors. The findings revealed that certain derivatives could selectively activate D3 dopamine receptors without affecting D2 receptors, indicating potential therapeutic applications in treating neurodegenerative disorders .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step procedures that can be optimized for yield and purity. The process often includes:

  • Formation of the piperidine ring.
  • Introduction of the sulfanyl group.
  • Substitution with the dichlorophenyl moiety.

Scientific Research Applications

Medicinal Chemistry

3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride has garnered attention for its potential therapeutic effects. It is being investigated for:

  • Antidepressant Activity : Research indicates that compounds with piperidine structures can interact with neurotransmitter systems, particularly serotonin transporters, which are crucial in treating depression and anxiety disorders.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, making it a candidate for further investigation in oncology.

Pharmacology

The pharmacological profile of this compound is characterized by:

  • Mechanism of Action : The compound's bicyclic structure allows it to fit into biological receptors, potentially modulating their activity. The sulfanyl group may enhance binding affinity to these targets.
  • Potential Targets :
    • Serotonin Transporters : Implicated in mood regulation and potential targets for antidepressant therapies.
    • N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) : May exhibit anti-inflammatory effects through inhibition of this enzyme.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Antidepressant Research : A study focused on the interaction of piperidine derivatives with serotonin receptors found that modifications similar to those in this compound could enhance receptor binding and efficacy in animal models of depression.
  • Antimicrobial Efficacy : Research demonstrated that piperidine derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl sulfanyl group may augment this activity, warranting further exploration.
  • Cancer Treatment Potential : Investigations into the anticancer properties revealed that certain piperidine derivatives could induce apoptosis in cancer cells through specific signaling pathways. The unique structure of this compound may offer enhanced efficacy compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between the target compound and analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Group Key Features
3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine HCl C₁₂H₁₄Cl₂NS•HCl (hypothetical) ~336.7 (hypothetical) 2,6-Dichlorophenylsulfanylmethyl High lipophilicity due to Cl and S atoms; potential metabolic complexity
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Bulky aromatic substituent; delayed acute toxicity
Paroxetine HCl C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxol, fluorophenyl Antidepressant; fluorophenyl enhances CNS targeting

Key Observations:

  • Substituent Effects : The target compound’s 2,6-dichlorophenylsulfanylmethyl group introduces steric bulk and electron-withdrawing chlorine atoms, which may enhance binding to hydrophobic pockets in biological targets compared to the diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl.
  • Molecular Weight : The target compound’s hypothetical molecular weight (~336.7) places it between 4-(Diphenylmethoxy)piperidine HCl and Paroxetine HCl, suggesting intermediate pharmacokinetic properties.

Toxicity and Hazard Profiles

Acute Toxicity
  • 4-(Diphenylmethoxy)piperidine HCl: Classified as harmful with delayed effects upon inhalation, ingestion, or dermal contact . No chronic toxicity data are available.
  • Paroxetine HCl : Well-documented acute and chronic toxicity due to its therapeutic use, including serotonin syndrome and withdrawal effects .
  • Target Compound : While direct data are unavailable, the presence of chlorine and sulfur may increase acute toxicity risks. The sulfanyl group could lead to reactive metabolite formation, as seen in other sulfur-containing pharmaceuticals.
Environmental and Regulatory Considerations
  • 4-(Diphenylmethoxy)piperidine HCl: Environmental persistence, bioaccumulation, and mobility data are unspecified .
  • Target Compound : The dichlorophenyl group may raise concerns about environmental persistence, similar to polychlorinated biphenyls (PCBs). Regulatory scrutiny under frameworks like REACH or TSCA is probable but unconfirmed.

Preparation Methods

Synthesis of (2,6-Dichlorophenyl)sulfanyl Methyl Intermediate

The (2,6-dichlorophenyl)sulfanyl methyl moiety is typically prepared by nucleophilic substitution of a chloromethyl derivative with 2,6-dichlorothiophenol or its equivalent. The reaction conditions involve:

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Sodium hydride or potassium carbonate to deprotonate the thiol group
  • Temperature: Moderate heating (40–70 °C) to facilitate substitution
  • Reaction time: 1–3 hours with stirring under inert atmosphere to prevent oxidation

After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as toluene or dichloromethane. The organic phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the intermediate as a pale yellow solid.

Coupling with Piperidine Derivative

The next step involves the reaction of the (2,6-dichlorophenyl)sulfanyl methyl intermediate with a piperidine base, typically 3-piperidinemethanol or 3-piperidinemethylamine. The key points include:

  • Solvent: DMF or ethanol depending on solubility
  • Base: Sodium methoxide or sodium hydride to activate the nucleophile
  • Temperature: 50–70 °C to promote coupling
  • Reaction time: 1–2 hours with continuous stirring

After reaction, the mixture is cooled, and water is added to precipitate the product. The solid is filtered, washed, and dried. The crude product may be purified by recrystallization from isopropyl alcohol or by column chromatography using silica gel and a solvent gradient of dichloromethane/hexane.

Formation of Hydrochloride Salt

To improve compound stability and facilitate handling, the free base is converted into its hydrochloride salt by:

  • Dissolving the free base in isopropyl alcohol or methanol
  • Adding anhydrous hydrogen chloride solution in dioxane dropwise at 0–5 °C
  • Stirring for 30–60 minutes to ensure complete salt formation
  • Filtering the precipitated hydrochloride salt
  • Washing with cold isopropyl alcohol and ether
  • Drying under vacuum at 40 °C overnight

This step yields 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride as a crystalline solid with high purity and yield.

Reaction Conditions and Optimization Data

Step Solvent Base Temperature (°C) Time (h) Yield (%) Notes
Thiol substitution DMF or DMSO NaH or K2CO3 40–70 1–3 75–85 Inert atmosphere recommended
Coupling with piperidine DMF or ethanol NaOMe or NaH 50–70 1–2 70–80 Stirring, controlled addition
Hydrochloride salt formation Isopropyl alcohol Anhydrous HCl (dioxane) 0–5 0.5–1 85–90 Cooling critical to prevent side reactions

Purification and Characterization

  • Purification: Recrystallization from isopropyl alcohol or chromatographic purification on silica gel using dichloromethane/hexane mixtures.
  • Characterization: Confirmed by ^1H NMR and ^13C NMR spectroscopy, mass spectrometry, and melting point analysis.
  • Purity assessment: High-performance liquid chromatography (HPLC) with C18 column and acetonitrile/water mobile phase.

Research Findings and Notes

  • The use of sodium methoxide in DMF at moderate temperatures provides efficient coupling with minimal side reactions.
  • The hydrochloride salt form improves compound stability, solubility in polar solvents, and ease of crystallization.
  • Drying under vacuum at controlled temperatures prevents decomposition.
  • Extraction and washing steps are critical to remove residual bases and solvents, ensuring high purity.
  • The process avoids highly hazardous reagents such as lithium aluminum hydride, making it safer for scale-up.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis likely involves sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions. For analogous piperidine derivatives, oxidation (e.g., hydrogen peroxide) and reduction (e.g., NaBH4) are critical for intermediate steps . Optimize yields by controlling stoichiometry of 2,6-dichlorothiophenol and methylpiperidine precursors, using inert atmospheres (N2/Ar), and monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity assessment, coupled with NMR (<sup>1</sup>H/<sup>13</sup>C) to verify the sulfanyl-methyl linkage and piperidine ring conformation. Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]<sup>+</sup> ~ 348.7 g/mol). For chiral centers, chiral HPLC or X-ray crystallography may be required .

Q. What are the critical storage conditions to ensure compound stability during long-term research use?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the sulfanyl group. Avoid exposure to moisture, which may hydrolyze the hydrochloride salt. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How does the electronic nature of the 2,6-dichlorophenyl group influence the compound’s reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : The electron-withdrawing Cl substituents reduce electron density at the sulfur atom, making the sulfanyl group less nucleophilic. This can hinder SN2 reactions but facilitates electrophilic aromatic substitution at the para position of the dichlorophenyl ring. DFT calculations or Hammett σpara values can quantify electronic effects .

Q. What strategies are recommended for resolving conflicting data in biological activity assays (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., buffer pH, temperature, cell line viability).
  • Step 2 : Confirm compound solubility using DLS or nephelometry; precipitation may artifactually reduce apparent activity.
  • Step 3 : Re-test with orthogonal methods (e.g., SPR vs. fluorescence polarization for receptor binding).
  • Step 4 : Characterize impurities (e.g., hydrolyzed byproducts) via LC-MS and correlate with activity .

Q. How can researchers identify and quantify degradation products under forced-stress conditions (e.g., oxidative, thermal)?

  • Methodological Answer : Subject the compound to:

  • Oxidative stress : 3% H2O2 at 40°C for 24 hours.
  • Thermal stress : 70°C for 72 hours.
    Analyze degradation products via LC-QTOF-MS to identify sulfoxide/sulfone derivatives or piperidine ring-opening products. Quantify using external calibration curves .

Q. What in silico approaches are suitable for predicting the compound’s pharmacokinetic properties (e.g., logP, plasma protein binding)?

  • Methodological Answer :

  • LogP : Use XLogP3 or ALOGPS algorithms, which account for the lipophilic dichlorophenyl and polar sulfanyl groups.
  • Plasma protein binding : Molecular docking (AutoDock Vina) against human serum albumin (PDB: 1AO6) or α1-acid glycoprotein.
    Validate predictions with experimental data (e.g., equilibrium dialysis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
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3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

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